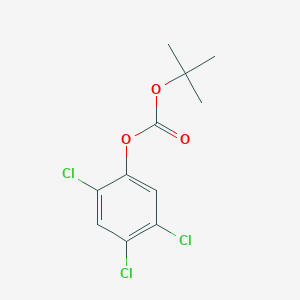

tert-Butyl 2,4,5-trichlorophenyl carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2,4,5-trichlorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl3O3/c1-11(2,3)17-10(15)16-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFPGBIHDPZHIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066140 | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16965-08-5 | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16965-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,4,5-trichlorophenyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016965085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2,4,5-trichlorophenyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL 2,4,5-TRICHLOROPHENYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3JB4NV3SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Carbamate Based Reagents in Contemporary Organic Synthesis

Carbamate (B1207046) derivatives are a crucial class of compounds in modern organic chemistry, finding extensive application as protecting groups for amines, key structural elements in pharmaceuticals, and as intermediates in the synthesis of agrochemicals. nih.govacs.orgresearchgate.net Structurally, a carbamate is a functional group that can be considered a hybrid of an ester and an amide, which imparts good chemical and proteolytic stability. nih.govacs.org This stability is a primary reason for their widespread use.

In medicinal chemistry, the carbamate moiety is a key structural motif in many approved drugs and is often used as a stable surrogate for a peptide bond in peptidomimetics. acs.orgnih.gov This is because the carbamate linkage can increase a molecule's metabolic stability and its ability to permeate cell membranes. acs.org Furthermore, carbamates are indispensable in organic synthesis as protecting groups for amines. nih.gov The protection of amines is often necessary to prevent their undesired reaction at other sites in a molecule during a complex synthesis. The carbamate group effectively masks the nucleophilicity and basicity of the amine, and it can be selectively removed under specific conditions later in the synthetic sequence. chemistrysteps.com

Overview of Tert Butoxycarbonyl Boc Protecting Group Chemistry

Among the various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most common, particularly in peptide synthesis and other areas of organic synthesis involving amino groups. numberanalytics.comfishersci.co.uk The Boc group is valued for its ease of introduction and its selective removal under acidic conditions, while remaining stable to a wide range of other reagents and reaction conditions. chemistrysteps.comnumberanalytics.com

The introduction of the Boc group, or Boc-protection, is typically achieved by reacting an amine with a suitable electrophilic Boc-donating reagent in the presence of a base. numberanalytics.com The most widely used reagent for this purpose today is di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com The reaction involves the nucleophilic attack of the amine on the reagent, resulting in the formation of a stable N-Boc-protected carbamate (B1207046). numberanalytics.com

Deprotection, or the removal of the Boc group, is characteristically accomplished using strong acids. wikipedia.org Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent, are commonly employed. wikipedia.org The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. chemistrysteps.com The stability of the resulting tertiary carbocation is a key thermodynamic driver for this cleavage, which allows the deprotection to occur under relatively mild acidic conditions that often leave other acid-labile protecting groups intact. chemistrysteps.comwikipedia.org

Historical Context of Tert Butyl 2,4,5 Trichlorophenyl Carbonate Development and Application

The development of tert-butyl 2,4,5-trichlorophenyl carbonate arose from the need for effective and reliable reagents for Boc-protection in peptide synthesis. While reagents like Boc anhydride (B1165640) are common now, earlier methodologies explored various "active ester" type reagents. This compound is one such reagent, developed as a stable, crystalline solid that serves as an efficient Boc-donating agent. rsc.org

A key method for its preparation involves a two-stage process starting from phosgene (B1210022). rsc.org The synthesis involves the reaction of 2,4,5-trichlorophenol (B144370) with phosgene, followed by reaction with tert-butanol (B103910). The resulting compound, this compound, reacts cleanly and in high yield with the amino groups of amino acids in the presence of a base to form the desired N-Boc-protected amino acids. rsc.org A significant byproduct of this reaction is 2,4,5-trichlorophenol. rsc.org

The choice of the 2,4,5-trichlorophenyl group is significant. The electron-withdrawing chlorine atoms make the 2,4,5-trichlorophenoxide a good leaving group, thus "activating" the carbonate for nucleophilic attack by the amine. Historically, 2,4,5-trichlorophenol was a large-scale industrial chemical used as a precursor for the synthesis of the herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), a component of Agent Orange. wikipedia.org However, the manufacturing process for 2,4,5-trichlorophenol could produce highly toxic dioxin (2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD) as a contaminant, which led to the phasing out of 2,4,5-T. wikipedia.org The use of this phenol (B47542) in laboratory-scale reagents like this compound is distinct from its large-scale industrial history but shares the same basic chemical precursor.

The application of this reagent was particularly notable in a strategy that allowed for the direct synthesis of N-Boc-amino acid 2,4,5-trichlorophenyl esters. rsc.org After the initial Boc-protection reaction, both the desired N-Boc amino acid and the 2,4,5-trichlorophenol byproduct could be co-extracted and then treated with a coupling agent like NN′-dicyclohexylcarbodiimide (DCC) to form the active ester, which could then be used in subsequent peptide coupling steps. rsc.org

Academic Research Landscape and Future Directions for the Compound

Historical Synthetic Routes and Their Evolution

The traditional and most well-documented method for preparing this compound is a two-stage process that utilizes the high reactivity of phosgene (B1210022). mobt3ath.com This route was established as a reliable method for obtaining the desired carbonate in good yield.

Two-Step Phosgene-Mediated Preparations from 2,4,5-Trichlorophenolmobt3ath.comprepchem.comrsc.org

The synthesis is characterized by the sequential formation of a chloroformate intermediate followed by its reaction with tert-butanol.

The first step involves the reaction of 2,4,5-trichlorophenol with a solution of phosgene in a suitable solvent, such as toluene. This reaction is typically carried out at low temperatures, for instance, by treating the phosgene solution with 2,4,5-trichlorophenol at -10°C. The highly reactive nature of phosgene facilitates the conversion of the phenol (B47542) into the corresponding chloroformate.

Following the formation of 2,4,5-trichlorophenyl chloroformate, the intermediate is then reacted with tert-butanol to yield the final product, this compound. This step completes the synthesis by introducing the tert-butyl group onto the carbonate moiety.

Optimization Studies for Yield and Selectivity in Synthesis

While the historical synthetic route provides a viable method for the preparation of this compound, specific and detailed optimization studies focusing on maximizing yield and selectivity for this particular compound are not widely reported in the scientific literature. General principles of process optimization in similar carbonate syntheses would involve a systematic investigation of parameters such as reaction temperature, reaction time, solvent polarity, and the molar ratios of reactants and catalysts. The goal of such studies would be to identify the conditions that afford the highest possible conversion of the starting materials to the desired product while minimizing the formation of byproducts.

Explorations into Green Chemistry Approaches for Production

The traditional reliance on highly toxic phosgene has led to a broader search for greener alternatives in carbonate synthesis. However, specific studies detailing the application of green chemistry principles to the production of this compound are limited. General green chemistry approaches that could be theoretically applied include the use of less hazardous reagents to replace phosgene, such as dimethyl carbonate or triphosgene, and the exploration of solvent-free reaction conditions or the use of more environmentally benign solvents. rsc.org The direct synthesis from 2,4,5-trichlorophenol, tert-butanol, and a green carbonylating agent would be a desirable but as of now, an underexplored alternative.

The following table summarizes the key reactants and intermediates in the historical synthesis of this compound.

| Compound Name | Role in Synthesis |

| 2,4,5-Trichlorophenol | Starting Material |

| Phosgene | Reagent |

| 2,4,5-Trichlorophenyl Chloroformate | Intermediate |

| tert-Butanol | Reagent |

| Dimethylaniline | Base Catalyst |

| Quinoline | Potential Base Catalyst |

Mechanism of N-tert-Butoxycarbonylation (Boc Protection)

The introduction of the tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in organic synthesis, particularly in peptide chemistry. This compound serves as an effective reagent for this transformation, operating through a well-established mechanistic framework.

The N-tert-butoxycarbonylation of amines and amino acids using this compound proceeds via a nucleophilic acyl substitution mechanism. In this pathway, the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carbonate reagent. This addition step forms a transient, unstable tetrahedral intermediate.

The efficiency of the N-tert-butoxycarbonylation reaction is significantly influenced by the chosen conditions. The reaction is typically conducted in the presence of a base. rsc.org The role of the base is to deprotonate the amine or amino acid, enhancing its nucleophilicity and facilitating the initial attack on the carbonate. Common bases used for Boc protection reactions include sodium hydroxide, sodium bicarbonate, and tertiary amines like 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk

The choice of solvent system is also critical for ensuring the solubility of the reactants and facilitating the reaction. A variety of solvents can be employed, often in aqueous or mixed-aqueous systems to accommodate the solubility of amino acid salts. Common solvents include tetrahydrofuran (B95107) (THF), acetonitrile (B52724), dioxane, and methanol. fishersci.co.uk For related reagents like tert-butyl phenyl carbonate, reactions have been successfully carried out in ethanol (B145695) under reflux conditions. orgsyn.org The selection of an appropriate solvent and base combination is crucial for achieving high yields and minimizing side reactions. Studies on other Boc protection systems have shown that reaction rates and yields can vary significantly with the solvent, with some reactions performing optimally under solvent-free conditions or in specific media like dichloromethane (B109758). derpharmachemica.com

Role in Amine and Amino Acid Derivatization

This compound is a highly effective reagent for the derivatization of the amino group in amino acids, converting them into their N-t-butoxycarbonyl derivatives. rsc.org This protection is a critical step in peptide synthesis to prevent the amine group from undergoing unwanted reactions during subsequent peptide bond formation steps. The reaction proceeds cleanly and provides the desired N-Boc-amino acids in excellent yields. rsc.org

A notable feature of using this specific reagent is the nature of its byproduct, 2,4,5-trichlorophenol. This phenol can be co-extracted from the acidified reaction mixture along with the N-Boc-amino acid. This mixture can then be directly treated with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form N-Boc-amino acid 2,4,5-trichlorophenyl esters. These "active esters" are stable, often crystalline solids that are highly valuable in peptide synthesis for forming the peptide bond. rsc.org

The table below illustrates the application of this reagent for the protection of various amino acids.

| Substrate Class | Product | Application | Reference |

| Amino Acids | N-tert-Butoxycarbonyl Amino Acids | Intermediates in Peptide Synthesis | rsc.org |

| N-tert-Butoxycarbonyl Amino Acids + 2,4,5-Trichlorophenol | N-tert-Butoxycarbonyl Amino Acid 2,4,5-Trichlorophenyl Esters | Activated Esters for Peptide Bond Formation | rsc.org |

Formation of Byproducts during Reaction (e.g., 2,4,5-Trichlorophenol)

The primary byproduct generated during the N-tert-butoxycarbonylation reaction with this compound is 2,4,5-trichlorophenol. rsc.org This compound is formed as the leaving group from the carbonate reagent following the nucleophilic attack by the amine. As described in the mechanism (Section 3.1.1), the 2,4,5-trichlorophenoxide ion is eliminated from the tetrahedral intermediate and is subsequently protonated during the reaction or workup to yield the phenol. While other Boc protection reagents might lead to different byproducts (e.g., carbon dioxide and tert-butanol from di-tert-butyl dicarbonate), the use of this activated phenyl carbonate specifically yields the corresponding phenol. As mentioned previously, this particular byproduct can be strategically utilized in subsequent synthetic steps, converting a potential waste product into a useful reagent for active ester formation. rsc.org

Kinetic and Thermodynamic Aspects of Reactive Processes

While specific kinetic studies on this compound are not extensively detailed in readily available literature, the kinetics of its reactions can be inferred from studies on analogous activated carbonates, such as 4-nitrophenyl phenyl carbonate. researchgate.netresearchgate.netrsc.org The aminolysis of these compounds typically proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate. researchgate.netresearchgate.net The rate of the reaction is dependent on the nucleophilicity of the amine and the stability of the leaving group. The three electron-withdrawing chlorine atoms on the phenyl ring of this compound serve to activate the carbonyl group toward nucleophilic attack and stabilize the resulting phenoxide leaving group, suggesting a favorable reaction rate.

From a thermodynamic perspective, the formation of the N-Boc carbamate (B1207046) is an energetically favorable process. The reaction involves the cleavage of a relatively reactive carbonate C-O bond and the formation of a stable C-N bond in the carbamate product. Studies on the thermodynamics of carbamate formation in other systems indicate that the reaction is typically exothermic, with negative enthalpies of reaction driving the process forward. repec.org This inherent stability of the resulting carbamate contributes to the high yields generally observed in Boc protection reactions. rsc.org

Utility as an N-Protecting Group for Amines and Amino Acids

The protection of amine functionalities is a cornerstone of modern organic synthesis, preventing unwanted side reactions during chemical transformations. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. This compound serves as a highly effective reagent for the introduction of the Boc group onto a range of amine substrates.

Synthesis of N-tert-Butoxycarbonyl Amino Acids

A primary application of this compound is in the synthesis of N-tert-butoxycarbonyl (N-Boc) amino acids. This reaction proceeds cleanly when the reagent is treated with amino acids in the presence of a base. rsc.org The process yields the desired N-Boc amino acid and 2,4,5-trichlorophenol as a byproduct. rsc.org The reaction is efficient and provides excellent yields of the protected amino acid. rsc.org

The general reaction can be summarized as follows:

This method provides a reliable route to a wide array of N-Boc protected amino acids, which are fundamental building blocks in peptide synthesis.

Protection Strategies for Various Amine Substrates

While extensively used for amino acids, the utility of this compound extends to the protection of other amine substrates. The principles of this protection strategy are applicable to a variety of primary and secondary amines, including aliphatic and aromatic amines. The reactivity of the amine and the specific reaction conditions can be tailored to achieve efficient N-Boc protection. For instance, in the case of diamines, careful control of stoichiometry can favor mono-protection, yielding a valuable intermediate with one free amine for further functionalization.

Enabling Reagent in Peptide Synthesis

The synthesis of peptides, essential molecules in biology and medicine, requires the sequential coupling of amino acids. This process relies on the precise control of reactivity, which is achieved through the use of protecting groups and activating reagents. This compound plays a crucial dual role in this context, first by enabling the synthesis of N-Boc amino acids, and subsequently by facilitating the formation of activated esters for peptide bond formation.

Formation of N-tert-Butoxycarbonyl Amino Acid 2,4,5-Trichlorophenyl Esters

Following the synthesis of N-Boc amino acids, these compounds can be converted into their corresponding 2,4,5-trichlorophenyl esters. This is achieved by the co-extraction of the N-Boc amino acid and the 2,4,5-trichlorophenol byproduct from the initial reaction mixture, followed by treatment with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). rsc.org This process yields the N-tert-butoxycarbonyl amino acid 2,4,5-trichlorophenyl esters, which are described as "active esters." rsc.org

These active esters are often stable, crystalline solids that can be conveniently handled and stored, making them valuable reagents for peptide synthesis. rsc.org

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| N-Boc-Amino Acid | 2,4,5-Trichlorophenol | N,N'-dicyclohexylcarbodiimide (DCC) | N-Boc-Amino Acid 2,4,5-Trichlorophenyl Ester |

Role in Solution-Phase and Solid-Phase Peptide Coupling Strategies

The N-Boc-amino acid 2,4,5-trichlorophenyl esters are versatile intermediates that can be employed in both solution-phase and solid-phase peptide synthesis (SPPS), two major strategies for constructing peptide chains.

In solution-phase peptide synthesis , the activated ester of one amino acid is reacted with the free amino group of another amino acid in a suitable solvent. The 2,4,5-trichlorophenoxide is a good leaving group, facilitating the nucleophilic attack by the amino group and the formation of the peptide bond. The stability of these crystalline active esters allows for their purification and characterization before use in the coupling step, ensuring the integrity of the peptide being synthesized.

In solid-phase peptide synthesis (SPPS) , the growing peptide chain is anchored to a solid support, and protected amino acids are sequentially added. While other activated esters, such as pentafluorophenyl esters, are also used, the principle of using pre-formed active esters like the 2,4,5-trichlorophenyl esters is a valid strategy. This approach avoids the need for in-situ activation with coupling reagents that can sometimes lead to side reactions. The use of a stable, pre-activated amino acid derivative can lead to cleaner coupling reactions and higher purity of the final peptide.

Application in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

While the predominant application of this compound is in the realm of peptide chemistry, the N-Boc protected amines and amino acids it generates are valuable intermediates in the synthesis of a broader range of complex organic molecules and pharmaceuticals. The Boc protecting group is a key element in the synthetic strategies for many non-peptidic natural products and drug candidates where the modulation of amine reactivity is crucial.

Protein Modification in Proteomics Research

In the realm of proteomics, the chemical modification of proteins is a fundamental tool for investigating their structure, function, and interactions. Reagents that can selectively react with specific amino acid side chains are invaluable. This compound is classified as a biochemical for proteomics research, indicating its utility in this field. nih.govscbt.com Its primary role is to modify primary amine groups found on the N-terminus of proteins and the side chain of lysine (B10760008) residues.

The core chemical transformation facilitated by this compound is the tert-butoxycarbonylation of primary amines. This reaction, a type of carbamoylation, results in the formation of a stable N-tert-butoxycarbonyl (Boc) derivative. rsc.org The process involves the nucleophilic attack of the unprotonated primary amine of a lysine residue or the protein's N-terminus on the carbonyl carbon of the carbonate. This leads to the displacement of the 2,4,5-trichlorophenol leaving group, forming a carbamate linkage.

This modification effectively neutralizes the positive charge of the primary amines. nih.gov Such alteration of charge can have significant impacts on the protein's properties and is a key strategy in proteomics studies. The efficiency of this reaction allows for the comprehensive modification of accessible amine groups on a protein. nih.gov While the specific use of this compound for this purpose on intact proteins is noted as a potential tool, the broader principle of N-tert-butoxycarbonylation is recognized for its utility in preventing unwanted protein crosslinking during functionalization experiments. nih.govresearchgate.net

Table 1: Reactive Sites for Carbamoylation in Proteins

| Amino Acid Residue | Functional Group | Result of Modification with this compound |

|---|---|---|

| Lysine | Primary Amine (-NH₂) | Formation of a neutral N-tert-butoxycarbonyl carbamate |

The solubility and stability of proteins are critical for their study and application. These properties are heavily influenced by the distribution of charged and polar groups on the protein surface. By converting the positively charged primary amines of lysine residues into neutral, hydrophobic Boc groups, this compound can significantly alter the surface chemistry of a protein.

Understanding the mechanism of enzyme catalysis often requires the identification of key amino acid residues within the active site. Chemical modification is a classic strategy to probe the function of these residues. If a lysine residue is hypothesized to be crucial for substrate binding or catalysis—often through electrostatic interactions—its specific modification can provide valuable evidence.

By reacting a protein with this compound, accessible lysine residues can be converted to their Boc-protected form. If this modification leads to a significant decrease or complete loss of enzymatic activity, it strongly suggests that one or more of these lysine residues are essential for the enzyme's function. The neutral and sterically bulky Boc group can disrupt the precise electrostatic environment and conformation required for catalysis. Subsequent analysis, for instance, using mass spectrometry to pinpoint the exact site of modification, can then identify the specific critical lysine residue.

Mass spectrometry is a cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex biological samples. Chemical labeling of peptides and proteins with tags of a known mass is a common technique to aid in their identification and analysis.

The reaction of this compound with a protein or its constituent peptides results in a precise mass shift for each modified amine. The tert-butoxycarbonyl group adds a specific mass increment to the peptide. This predictable mass change can be used in mass spectrometry analysis to specifically identify N-terminal or lysine-containing peptides. While more complex isobaric tags like Tandem Mass Tags (TMT) are widely used for multiplexed quantitative proteomics by labeling primary amines, the principle of adding a defined mass via an amine-reactive reagent is fundamental. nih.govnih.govthermofisher.comthermofisher.com The derivatization can also improve the fragmentation patterns of peptides during tandem mass spectrometry (MS/MS) analysis, facilitating more confident sequence identification. researchgate.net

Table 2: Mass Shift upon Protein Modification

| Modifying Reagent | Added Group | Nominal Mass Increase (Da) |

|---|

Potential as a Catalyst Component or in Materials Science Applications

Currently, there is a lack of specific, documented evidence in publicly available scientific literature detailing the use of this compound as a direct component in catalysts or as a monomer in materials science applications. Its chemical structure does not lend itself readily to the typical roles of ligands in organometallic catalysis, which often require specific coordinating atoms and electronic properties to stabilize a metal center.

In materials science, particularly in the synthesis of polymers like polycarbonates or polyurethanes, other carbonate-containing molecules or isocyanates are more commonly employed. While the field of porous polymers, such as Metal-Organic Frameworks (MOFs), utilizes a vast array of organic linkers, there is no indication that this compound has been used in this context. wikipedia.org The primary utility of this compound remains centered on its role as a tert-butoxycarbonylating agent for amines in organic synthesis and chemical biology. rsc.org

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,5-trichlorophenol |

| N-tert-butoxycarbonyl (Boc) |

| 2,2,2-trifluoroethanol (TFE) |

Comparative Analysis with Other N Boc Protecting Reagents

Relative Reactivity and Chemoselectivity Versus Di-tert-Butyl Dicarbonate (B1257347) ((Boc)₂O)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride (B1165640) ((Boc)₂O), is arguably the most frequently used reagent for N-Boc protection due to its ease of handling and generally good reactivity with a broad range of amines. chemicalbook.comwikipedia.org However, tert-butyl 2,4,5-trichlorophenyl carbonate exhibits significantly higher reactivity.

The enhanced reactivity stems from the nature of the leaving group. In the reaction with an amine, this compound releases 2,4,5-trichlorophenol (B144370). rsc.org The electron-withdrawing effect of the three chlorine atoms on the phenyl ring makes the corresponding 2,4,5-trichlorophenoxide a highly stabilized and efficient leaving group. In contrast, the reaction of (Boc)₂O with an amine generates a tert-butoxycarbonyl group and tert-butanol (B103910) and carbon dioxide as byproducts, which involves a less effective leaving group. commonorganicchemistry.comcommonorganicchemistry.com

This difference in reactivity allows this compound to be effective for the protection of less nucleophilic amines or sterically hindered amino groups where (Boc)₂O may react sluggishly or not at all. The reaction with this compound often proceeds cleanly and in excellent yield under conditions where (Boc)₂O would require prolonged reaction times or the use of catalysts like 4-(dimethylamino)pyridine (DMAP). rsc.orgmychemblog.com

Regarding chemoselectivity, the higher reactivity of this compound can be a double-edged sword. While it efficiently protects challenging amines, it may exhibit lower selectivity between different nucleophiles in a polyfunctional molecule compared to the milder (Boc)₂O. For instance, in a molecule with a primary amine and a less reactive secondary amine, the more reactive reagent might Boc-protect both sites, whereas (Boc)₂O could potentially be used to selectively protect the more nucleophilic primary amine.

| Reagent | Leaving Group | Relative Reactivity | Typical Substrates |

|---|---|---|---|

| This compound | 2,4,5-Trichlorophenoxide | High | Primary amines, secondary amines, sterically hindered amines, electron-deficient amines |

| Di-tert-butyl dicarbonate ((Boc)₂O) | tert-Butoxide + CO₂ | Moderate | Primary amines, secondary amines |

Evaluation Against Other tert-Alkyl Carbonate and Chloroformate Reagents

When compared to other Boc-donating reagents, this compound occupies a useful position in the reactivity spectrum.

tert-Butyl Chloroformate (Boc-Cl): This reagent is highly reactive, even more so than this compound. However, it is notoriously unstable, moisture-sensitive, and its reaction generates corrosive hydrogen chloride (HCl), which necessitates the use of a stoichiometric amount of base to neutralize. The instability and hazardous byproducts of Boc-Cl have led to its general replacement by reagents like (Boc)₂O and activated carbonates.

Other Activated Carbonates (e.g., Boc-ONSu, Boc-OPh): Reagents like N-(tert-butoxycarbonyloxy)succinimide (Boc-ONSu) or tert-butyl phenyl carbonate are also used for Boc protection. Their reactivity is generally intermediate between (Boc)₂O and this compound. The 2,4,5-trichlorophenyl ester is one of the more activated phenyl carbonates due to the strong inductive effect of the chlorine atoms, making it more reactive than, for example, a p-nitrophenyl carbonate. nih.gov

The choice among these activated esters often depends on a balance between reactivity, stability, and the ease of removal of the phenol (B47542) byproduct. The crystalline nature and stability of this compound make it a convenient reagent to handle and store compared to the less stable chloroformate. rsc.org

Contextual Suitability and Limitations in Specific Synthetic Transformations

The suitability of this compound is highly context-dependent.

Areas of Suitability:

Protection of Hindered Amines: It is an excellent choice for introducing a Boc group onto sterically demanding amino acids or other amine-containing molecules where (Boc)₂O is ineffective.

Protection of Electron-Deficient Amines: Anilines or other aromatic amines with electron-withdrawing groups are less nucleophilic and can be difficult to protect. The high electrophilicity of the carbonyl carbon in this compound makes it well-suited for these substrates.

One-Pot Procedures: It has been used in procedures where an amino acid is first protected with the Boc group, and the resulting activated 2,4,5-trichlorophenol byproduct is then utilized in a subsequent esterification step without isolation. rsc.org

Limitations:

Reduced Selectivity: As mentioned, its high reactivity can lead to a lack of selectivity between multiple amine functionalities within the same molecule.

Byproduct Removal: The byproduct, 2,4,5-trichlorophenol, is a toxic and environmentally persistent compound that must be carefully and completely removed from the final product. This can sometimes complicate purification compared to the more benign byproducts of (Boc)₂O (tert-butanol and CO₂).

Cost and Availability: While available, it is generally more expensive and less commonly stocked than (Boc)₂O, which can be a consideration for large-scale synthesis.

Studies on Derivatives and Analogues of Tert Butyl 2,4,5 Trichlorophenyl Carbonate

Synthesis and Structural Elucidation of Related Carbamate (B1207046) Derivatives

The synthesis of carbamate derivatives is a cornerstone of medicinal and organic chemistry, allowing for the creation of a diverse range of molecules from common starting materials. ontosight.ai Carbamates are frequently synthesized by reacting an alcohol with a chloroformate in the presence of a base, or through the reaction of an amine with a reagent like di-tert-butyl dicarbonate (B1257347). thieme-connect.deresearchgate.net

In the context of analogues related to tert-butyl 2,4,5-trichlorophenyl carbonate, synthetic strategies often involve the modification of the aryl or the amine component. For instance, a series of 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl carbamates were prepared from 1-hydroxy-N-(2,4,5-trichlorophenyl)-2-naphthamide. researchgate.net This highlights a common pathway where a core structure containing the trichlorophenyl moiety is further functionalized to yield various carbamate derivatives. Another example involves the synthesis of tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate from tert-butyl (6-aminohexyl)carbamate and 3-fluorophenyl isocyanate, demonstrating the use of Boc-protected diamines to create more complex structures. mdpi.com

The structural elucidation of these newly synthesized compounds is critical to confirm their identity and stereochemistry. A combination of spectroscopic and analytical techniques is typically employed for this purpose.

Common Structural Elucidation Techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, which helps in structural confirmation. nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbamate C=O and N-H bonds. |

| Single-Crystal X-ray Diffraction | Offers definitive proof of the three-dimensional structure of crystalline compounds, including bond lengths and angles. mdpi.comresearchgate.net |

| Elemental Analysis | Confirms the empirical formula of the synthesized compound. mdpi.com |

These methods collectively provide a comprehensive characterization of the synthesized carbamate derivatives, ensuring the purity and structural integrity of the compounds for further investigation. researchgate.net

Structure-Reactivity Relationship Investigations of Related Compounds

Structure-reactivity relationship (SRR) studies are essential for understanding how the chemical structure of a molecule influences its reactivity or biological activity. For carbamate derivatives analogous to this compound, these investigations focus on how modifying substituents on the aromatic ring or the carbamate nitrogen affects the compound's properties.

In a study on metronidazole (B1676534) and secnidazole (B1681708) carbamates, researchers found that the biological potency of the compounds was significantly altered by changing the substituent attached to the carbamate group. mdpi.com For example, the metronidazole carbamate derivative was found to be ten times more potent than the parent drug against G. duodenalis and T. vaginalis. mdpi.com The enhanced activity was linked to the increased lipophilicity of the carbamate derivatives, which may allow for more effective penetration of protozoal membranes. mdpi.com

Similarly, in studies of novel dithiocarbamate (B8719985) analogs of fluconazole, modifications to the carbamate structure resulted in compounds with significantly higher antifungal activities compared to the parent drug against various Candida species. nih.gov These findings underscore the principle that even small changes to the molecular structure can lead to substantial differences in biological effect. Key factors often investigated in SRR studies include electronic effects (electron-donating vs. electron-withdrawing groups), steric hindrance, and lipophilicity, all of which can modulate how a molecule interacts with its biological target.

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable tools for investigating the properties and interactions of molecules at an atomic level. These approaches complement experimental data by providing insights into binding mechanisms and conformational preferences that are often difficult to observe directly.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to understand how potential drug candidates interact with their biological targets, such as proteins and enzymes.

For analogues of this compound, docking studies can elucidate plausible binding modes within the active sites of target enzymes. For example, in the study of metronidazole carbamate derivatives, molecular docking simulations were performed with pyruvate-ferredoxin oxidoreductase (PFOR) and β-tubulin, two relevant antiprotozoal targets. mdpi.com The results suggested that the carbamate derivatives had a better fit and more favorable interactions with key residues in the binding sites of both proteins compared to the parent drugs. mdpi.com

In another study on novel antifungal dithiocarbamates, computational docking experiments indicated that their inhibitory mechanism against the enzyme CYP51 involved a coordination bond with the heme iron, as well as interactions with hydrophilic and hydrophobic regions of the active site. nih.gov These computational predictions provide a plausible interpretation of the experimental biological data and can guide the design of more potent and selective inhibitors. nih.gov

Beyond static docking, molecular dynamics (MD) simulations provide a more dynamic picture of the molecular interactions. MD simulations model the movement of atoms and molecules over time, allowing researchers to study the conformational flexibility of ligands and proteins and to predict the stability of their complexes.

For carbamate derivatives, MD simulations can reveal the key molecular interactions and conformational changes that occur upon binding to a biological target. mdpi.com In the case of metronidazole and secnidazole carbamates, MD studies of the compounds within the ligand-binding site of PFOR and β-tubulin helped to identify putative molecular interactions with key amino acid residues. mdpi.com This type of analysis helps to refine the understanding of the binding mode suggested by initial docking studies and provides a more accurate representation of the ligand-receptor complex at the molecular level. These predictions are crucial for understanding the basis of molecular recognition and for the rational design of new analogues with improved affinity and specificity.

Exploration of Other Electron-Withdrawing Substituted tert-Alkyl Carbonates as Protecting Groups

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions. researchgate.netorganic-chemistry.org The tert-butyl carbonate moiety in the parent compound is structurally related to the Boc group. The reactivity and stability of such protecting groups can be fine-tuned by introducing substituents onto the molecule.

The introduction of electron-withdrawing groups onto the phenyl ring of a carbonate, such as the chloro groups in 2,4,5-trichlorophenyl carbonate, significantly impacts the reactivity of the carbonate group. These electron-withdrawing substituents make the carbonyl carbon more electrophilic and the phenoxide a better leaving group. This principle is exploited in the design of various protecting groups where the lability of the group is modulated by electronic effects.

While tert-butyl carbonates (Boc) are typically cleaved by strong acids, other carbonate and carbamate protecting groups offer different deprotection strategies, providing orthogonality in complex syntheses. thieme-connect.de

Examples of Amine Protecting Groups with Varied Deprotection Conditions:

| Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) wikipedia.org |

| Carbobenzyloxy | Cbz | Hydrogenolysis (H₂, Pd/C) wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) wikipedia.org |

| Allyloxycarbonyl | Alloc | Palladium(0) catalysis thieme-connect.de |

The exploration of tert-alkyl carbonates with various electron-withdrawing groups on an aryl component is an active area of research. The goal is to develop new protecting groups with tailored stability and cleavage conditions, expanding the toolkit available for multistep organic synthesis. acs.org By modifying the electronic properties of the leaving group, chemists can create a spectrum of protecting groups with reactivities ranging from highly stable to very labile, allowing for precise control over synthetic pathways. google.com

Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the structural elucidation of tert-Butyl 2,4,5-trichlorophenyl carbonate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer a comprehensive profile of the molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are routinely employed for structural confirmation and purity assessment. vdoc.pubvdoc.pub

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the tert-butyl group. The integration of these signals confirms the ratio of these different types of protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~7.8 | Singlet | Aromatic CH |

| ~7.6 | Singlet | Aromatic CH |

| ~1.6 | Singlet | tert-Butyl (CH₃) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbonate, tert-butyl, and trichlorophenyl moieties.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~151 | Carbonyl Carbon (C=O) |

| ~146 | Aromatic C-O |

| ~132 | Aromatic C-Cl |

| ~130 | Aromatic C-Cl |

| ~129 | Aromatic C-Cl |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~85 | Quaternary Carbon (tert-Butyl) |

| ~28 | Methyl Carbons (tert-Butyl) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vdoc.pub The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonate group and the aromatic ring.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~1770 | C=O stretch (carbonate) |

| ~1280, ~1220 | C-O stretch (carbonate) |

| ~1570, ~1470 | C=C stretch (aromatic ring) |

| ~880 | C-H bend (aromatic, isolated hydrogens) |

| ~700-850 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. In electron ionization (EI) mode, the molecular ion peak (M⁺) for this compound would be expected, along with characteristic fragments resulting from the loss of the tert-butyl group and other moieties.

| m/z | Fragment Assignment |

|---|---|

| ~296/298/300 | [M]⁺ (Molecular ion with isotopic pattern for 3 Cl atoms) |

| ~240/242/244 | [M - C₄H₈]⁺ |

| ~195/197/199 | [C₆H₂Cl₃O]⁺ |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Chromatographic Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and effective monitoring of reaction progress.

Gas Chromatography (GC) for Volatile Components and Byproducts (e.g., 2,4,5-Trichlorophenol)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govjcsp.org.pk In the context of this compound, GC is particularly useful for detecting and quantifying volatile impurities and potential byproducts, such as the starting material 2,4,5-trichlorophenol (B144370). s4science.atthermofisher.comepa.gov The analysis of 2,4,5-trichlorophenol is well-established and can be performed with high sensitivity, often using a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. thermofisher.comepa.gov

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Purity

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For a compound like this compound, which has relatively low volatility, reversed-phase HPLC is the method of choice. researchgate.netnih.govchromatographyonline.comphenomenex.com

This method allows for the monitoring of the disappearance of starting materials and the appearance of the product over the course of a reaction. It is also the primary method for determining the final purity of the isolated product. A typical reversed-phase HPLC method would employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.com Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule absorbs UV light.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. In the context of synthesizing this compound, this methodology is crucial for verifying the stoichiometry of the final product. The process involves combusting a small, precisely weighed sample of the compound under conditions that ensure complete conversion of its constituent elements into simple, detectable gases. The amounts of these gases are then measured, allowing for the calculation of the mass percentage of each element present in the original sample.

The molecular formula for this compound is C₁₁H₁₁Cl₃O₃, and its molecular weight is 297.56 g/mol . scbt.comnih.govechemi.com Based on this information, the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark against which experimental results from techniques like combustion analysis are compared to confirm the identity and purity of the synthesized compound.

The data presented in the table below outlines the theoretical elemental percentages for this compound. In a typical research or manufacturing setting, these values would be juxtaposed with the results obtained from an elemental analyzer. For a synthesized batch to be considered pure and stoichiometrically correct, the experimental percentages of Carbon (C), Hydrogen (H), and Chlorine (Cl) should fall within a narrow, acceptable margin of error (typically ±0.4%) of the theoretical values.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 44.40 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 3.73 |

| Chlorine | Cl | 35.453 | 3 | 106.359 | 35.74 |

| Oxygen | O | 15.999 | 3 | 47.997 | 16.13 |

| Total Molecular Weight | 297.565 | 100.00 |

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-Butyl 2,4,5-trichlorophenyl carbonate?

The compound is typically synthesized via active ester formation. A standard method involves reacting 2,4,5-trichlorophenol with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or DMF. This approach minimizes side reactions and ensures high yields . For example, highlights the use of 2,4,5-trichlorophenyl esters as acylating agents, suggesting analogous routes for carbonate formation.

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR identifies tert-butyl protons (δ ~1.3 ppm) and aromatic protons (δ ~6.5–7.5 ppm). C NMR confirms the carbonate carbonyl (δ ~150–155 ppm) .

- IR Spectroscopy : Strong absorbance at ~1750–1800 cm for the carbonate C=O stretch.

- Mass Spectrometry : Molecular ion peaks at m/z 301.57 (CHClO) to verify purity .

Q. What are the stability considerations for storing this compound?

Store in airtight, light-resistant containers at room temperature (20–25°C) under inert gas (e.g., nitrogen). Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these can hydrolyze the carbonate group. recommends similar storage protocols for structurally related compounds .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in peptide synthesis?

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity. notes DMF’s efficacy in acylations .

- Temperature Control : Reactions at 0–5°C reduce side reactions, while warming to room temperature post-activation improves yield.

- Base Selection : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates carbonate activation. Excess base neutralizes HCl by-products .

Q. How to address unexpected by-products during the synthesis of this compound?

Common issues include:

- Hydrolysis Products : Detectable via TLC or HPLC as free 2,4,5-trichlorophenol (retention time shifts). Use anhydrous conditions and molecular sieves to mitigate .

- Incomplete Activation : Monitor reaction progress with C NMR to confirm carbonate formation. Repurify starting materials if impurities persist .

Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions?

- Buffered Systems : Use pH-stable buffers (e.g., phosphate) in aqueous-organic biphasic reactions.

- Protective Groups : Introduce acid-labile tert-butyl groups (e.g., Boc) to shield reactive sites during downstream modifications. demonstrates similar strategies using tert-butyl piperazine derivatives .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for this compound synthesis?

Variations often arise from:

- Purity of 2,4,5-Trichlorophenol : Impurities (e.g., dichlorophenol isomers) reduce yields. Recrystallize or chromatographically purify the phenol precursor .

- Solvent Drying : Anhydrous DMF (<50 ppm HO) is critical; residual water hydrolyzes the carbonate.

- Catalyst Load : Adjust stoichiometry of tert-butyl chloroformate (1.2–1.5 eq.) to ensure complete reaction .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.